2-(4-amino-3-methoxyphenyl)acetonitrile
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Overview
Description
2-(4-amino-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of acetonitrile, featuring an amino group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methoxyphenyl)acetonitrile typically involves the reaction of 4-amino-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation reaction between 4-amino-3-methoxybenzaldehyde and acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methoxyphenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenylacetonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-amino-3-methoxyphenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)acetonitrile: Lacks the amino group, resulting in different chemical properties and reactivity.
4-amino-3-methoxybenzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to distinct applications and reactivity.
4-amino-3-methoxybenzonitrile: Similar structure but without the acetonitrile moiety, affecting its chemical behavior and uses.
Uniqueness
2-(4-amino-3-methoxyphenyl)acetonitrile is unique due to the presence of both amino and methoxy groups on the phenyl ring, combined with the acetonitrile moiety. This combination imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
CAS No. |
180149-05-7 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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